molecular formula C11H15ClN2O2 B1520488 3-(Piperazine-1-carbonyl)phenol hydrochloride CAS No. 1240527-44-9

3-(Piperazine-1-carbonyl)phenol hydrochloride

Cat. No. B1520488
M. Wt: 242.7 g/mol
InChI Key: SZDTYXXSKORDJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-(Piperazine-1-carbonyl)phenol hydrochloride, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

  • Synthetic Approaches to Piperazine-Containing Drugs

    • Summary of Application : The piperazine moiety is often found in drugs or bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
    • Methods of Application : The preparations of certain compounds involve the same building block, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (41a), which was obtained through SN Ar starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .
    • Results or Outcomes : The paper reviews the synthetic methodologies used to prepare the compounds in the discovery and process chemistry .
  • Synthesis of Novel 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives and Their Antibacterial Activity

    • Summary of Application : A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .
    • Methods of Application : The mixture was extracted with toluene, the extract was treated with activated carbon on cooling and filtered, and the solvent was distilled off to a minimal volume .
    • Results or Outcomes : The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). One of the compounds showed two violations, whereas the others complied with RO5. The synthesized compounds were also screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active .
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023

    • Summary of Application : The paper discusses the role of the piperazine ring in drugs approved by the Food and Drug Administration (FDA) between January 2011 and June 2023 .
    • Methods of Application : The preparations of certain compounds involve the same building block, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (41a), which was obtained through SN Ar starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .
    • Results or Outcomes : The paper reviews the synthetic methodologies used to prepare the compounds in the discovery and process chemistry .
  • Recent Developments in the Synthesis of Piperazines

    • Summary of Application : The microreview focuses on the recent methods for the synthesis of piperazine derivatives, published in 2015–2020 .
    • Methods of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
    • Results or Outcomes : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023

    • Summary of Application : The paper discusses the role of the piperazine ring in drugs approved by the Food and Drug Administration (FDA) between January 2011 and June 2023 .
    • Methods of Application : The preparations of certain compounds involve the same building block, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (41a), which was obtained through SN Ar starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .
    • Results or Outcomes : The paper reviews the synthetic methodologies used to prepare the compounds in the discovery and process chemistry .
  • Recent Developments in the Synthesis of Piperazines

    • Summary of Application : The microreview focuses on the recent methods for the synthesis of piperazine derivatives, published in 2015–2020 .
    • Methods of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalic synthesis .
    • Results or Outcomes : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .

properties

IUPAC Name

(3-hydroxyphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-10-3-1-2-9(8-10)11(15)13-6-4-12-5-7-13;/h1-3,8,12,14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDTYXXSKORDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperazine-1-carbonyl)phenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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